Product packaging for 3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine(Cat. No.:CAS No. 1000341-37-6)

3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1613965
CAS No.: 1000341-37-6
M. Wt: 258.06 g/mol
InChI Key: GIZAYPWXDPHLDX-UHFFFAOYSA-N
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Description

3-Iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1190312-40-3) is a halogenated azaindole derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile and valuable synthetic intermediate, particularly in the construction of kinase-targeting molecules. The iodine atom at the 3-position provides a reactive handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of diverse chemical groups to explore structure-activity relationships. The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in pharmaceutical research. Scientific literature demonstrates that this core structure is a key component in potent and selective inhibitors of kinases like MPS1 (Monopolar Spindle 1), a protein of significant interest in oncology research due to its role in the spindle assembly checkpoint and its overexpression in various human cancers . Researchers utilize this scaffold in structure-based design to develop tool compounds that help elucidate therapeutic pathways . With a molecular formula of C8H7IN2 and a molecular weight of 258.06 g/mol , this solid compound is characterized by a high density of 1.9±0.1 g/cm³ and a boiling point of 365.0±37.0 °C at 760 mmHg . Please handle with appropriate care, referring to the material safety data sheet (MSDS). This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7IN2 B1613965 3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1000341-37-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-2-10-3-6-7(9)4-11-8(5)6/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZAYPWXDPHLDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1NC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646761
Record name 3-Iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID60646761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-37-6
Record name 3-Iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Iodo 7 Methyl 1h Pyrrolo 3,2 C Pyridine and Its Analogs

Strategies for 1H-Pyrrolo[3,2-c]pyridine Core Construction

The formation of the fused pyrrolopyridine ring system is the foundational step in the synthesis. Methodologies generally involve either building the rings sequentially through cyclization reactions or by performing an annulation onto a pre-existing pyridine (B92270) structure.

Palladium catalysis is a powerful tool for constructing N-heterocyclic compounds, offering high efficiency and control. nih.gov One prominent strategy is the Narasaka-Heck reaction, which involves the palladium-catalyzed cyclization of a γ,δ-unsaturated oxime ester to form a pyrrole (B145914) ring. nih.gov This can be integrated into cascade reactions, for instance, a sequence of Narasaka-Heck cyclization, C-H activation, and [4+2] annulation, to build complex spirocyclic pyrrolines. nih.govresearchgate.netrsc.org Such cascade reactions provide an efficient means to assemble diverse N-heterocyclic structures from simple starting materials. nih.gov

Another key palladium-mediated approach is the Suzuki cross-coupling reaction. This method is used to form carbon-carbon bonds, for example, in the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov In a typical sequence, an intermediate such as 6-bromo-1H-pyrrolo[3,2-c]pyridine is coupled with a variety of arylboronic acids using a palladium catalyst like Pd(PPh₃)₄ to generate the desired substituted products. nih.govsemanticscholar.org

A common and effective strategy involves starting with a substituted pyridine and building the pyrrole ring onto it. This "preformed ring" approach ensures the pyridine portion of the core is correctly substituted from the outset. A representative synthesis begins with a commercially available starting material like 2-bromo-5-methylpyridine. nih.govsemanticscholar.org This pyridine undergoes a series of transformations, including oxidation to the N-oxide, nitration, and reaction with N,N-dimethylformamide dimethyl acetal. nih.govsemanticscholar.org The resulting intermediate is then subjected to a reductive cyclization, often using iron powder in acetic acid, to annellate the pyrrole ring and form the 1H-pyrrolo[3,2-c]pyridine core. nih.govsemanticscholar.org This method has been successfully used to prepare the key intermediate 6-bromo-1H-pyrrolo[3,2-c]pyridine. nih.govsemanticscholar.org Similar strategies have been employed starting from hydroxypyridine precursors to generate the azaindole skeleton. tugraz.at

Targeted Iodination at the 3-Position

Achieving regioselective iodination at the C-3 position of the 1H-pyrrolo[3,2-c]pyridine core is a critical step for introducing a versatile synthetic handle for further diversification, such as in cross-coupling reactions. While direct iodination of heterocyclic compounds can be challenging due to multiple reactive C-H bonds, specific methods have been developed. nih.gov

A promising approach is a radical-based direct C-H iodination protocol. rsc.orgscispace.com This method has been shown to be effective for a range of nitrogen-containing heterocycles, including pyridines and quinolines, demonstrating C-3 selectivity in many cases. rsc.orgscispace.com The reaction is believed to proceed through a radical pathway, allowing for functionalization without the need for pre-functionalized substrates or expensive transition metals. scispace.com Another technique involves iodine-mediated electrophilic annulation of specific precursors like 2-en-4-ynyl azides, which can lead to the formation of iodinated pyridines. beilstein-journals.org The regioselectivity of iodination is a known challenge; for instance, attempts to iodinate a related 7-azaindole (B17877) scaffold with lithium diisopropylamide (LDA) resulted in very low yields of the desired C-2 iodo product, highlighting the difficulty in controlling the reaction site. nih.gov

Methylation at the 7-Position

For the synthesis of 3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine, the methyl group at the 7-position is typically incorporated into the structure from the beginning of the synthetic sequence rather than being added in a later step. The most direct method involves using a pre-methylated starting material.

As outlined in the annellation technique (Section 2.1.2), the synthesis can commence with 2-bromo-5-methylpyridine. nih.govsemanticscholar.org The methyl group at the 5-position of the initial pyridine ring is retained throughout the subsequent reaction sequence (oxidation, nitration, cyclization), ultimately ending up at the 7-position of the final 1H-pyrrolo[3,2-c]pyridine scaffold. This "from-the-start" approach is highly efficient as it avoids potential issues with regioselectivity that could arise from attempting to methylate the bicyclic core directly.

Protecting Group Strategies in Synthesis (e.g., N-1 Boc Protection)

In multi-step syntheses of complex molecules like pyrrolopyridines, protecting groups are essential to mask reactive functional groups, particularly the N-H of the pyrrole ring, to prevent unwanted side reactions. nih.gov The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines and pyrroles due to its stability under many reaction conditions, especially basic and nucleophilic environments, and its relatively straightforward removal under acidic conditions. organic-chemistry.orgorgsyn.org

The installation of a Boc group (Boc-protection) is typically achieved by reacting the amine or pyrrole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base or catalyst. organic-chemistry.orgresearchgate.net For electron-deficient or poorly nucleophilic pyrroles, specific methods have been developed to facilitate this protection. researchgate.net While the Boc group is common, other protecting groups like the trimethylsilylethoxymethyl (SEM) group have also been used for azaindoles. However, the choice of protecting group is critical, as deprotection can sometimes be challenging. For example, the removal of a SEM group has been noted to cause side reactions due to the release of formaldehyde, complicating the synthesis. nih.gov The final deprotection of the Boc group is often accomplished using acids like trifluoroacetic acid (TFA) or formic acid. orgsyn.org

Comparative Analysis of Synthetic Routes for Yield and Selectivity

For instance, in the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines via a Suzuki coupling, the yield can vary significantly depending on the nature of the arylboronic acid used. nih.gov This highlights the impact of substrate electronics and sterics on the efficiency of palladium-catalyzed reactions.

CompoundAryl SubstituentYield (%)
10aphenyl63
10bo-tolyl65
10cm-tolyl94
10f2-methoxyphenyl76
10h4-fluorophenyl51
10k4-ethoxyphenyl57
10qThiophen-3-yl59

Table 1. Selected yields of 6-aryl-1H-pyrrolo[3,2-c]pyridine analogs synthesized via Suzuki cross-coupling, adapted from Wang et al. nih.govsemanticscholar.org

Chemical Reactivity and Derivatization Strategies of 3 Iodo 7 Methyl 1h Pyrrolo 3,2 C Pyridine

Reactivity of the Iodo-Substituent at C-3

The carbon-iodine bond at the C-3 position is the most labile site for substitution reactions, making it a cornerstone for the chemical diversification of the 3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine scaffold.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) at the C-3 position of this compound is generally challenging. The electron-rich nature of the pyrrole (B145914) ring disfavors the addition of a nucleophile, which is a key step in the SNAr mechanism. sigmaaldrich.comnih.govnih.gov For a successful SNAr reaction, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups, which are absent in this particular compound. nih.govnih.gov

Reactions with strong nucleophiles may lead to complex mixtures or decomposition rather than clean substitution. In some cases, nucleophilic attack can occur on the pyridine (B92270) ring, especially if it is activated, or on other positions of the pyrrole ring depending on the reaction conditions and the nature of the nucleophile. ntnu.no

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

The iodo-substituent at C-3 is an excellent handle for various palladium-catalyzed cross-coupling reactions, which are highly efficient methods for forming new carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions are fundamental to the derivatization of the this compound core.

Sonogashira Coupling: This reaction involves the coupling of the this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. nih.govwikipedia.orgorganic-chemistry.org This method allows for the introduction of a wide range of alkynyl groups at the C-3 position. A general synthetic route for this transformation involves the palladium-mediated Sonagashira coupling of an appropriately substituted 4-amino-2-bromo-5-iodopyridine with an alkyne, leading to the formation of the key pyrrolopyridine intermediate. nih.gov The reaction is typically carried out under mild conditions. wikipedia.orgbepls.com

Suzuki-Miyaura Coupling: This is another powerful palladium-catalyzed reaction that couples the this compound with an organoboron reagent, typically a boronic acid or a boronate ester. rsc.orgresearchgate.net This reaction is widely used to form biaryl and heteroaryl-aryl bonds. The synthesis of various 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines has been achieved through a Suzuki cross-coupling reaction between the corresponding 6-bromo-pyrrolopyridine and various arylboronic acids. nih.gov This demonstrates the feasibility of such couplings on the pyrrolo[3,2-c]pyridine scaffold. For unprotected nitrogen-rich heterocycles, specific catalyst systems and conditions are often required to achieve good to excellent yields. rsc.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on a Related 1H-Pyrrolo[3,2-c]pyridine Scaffold This table presents data for the coupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with various boronic acids, which serves as a model for the reactivity of the iodo-substituent at C-3 of this compound.

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane (B91453)/H₂O1252663
2o-Tolylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1252665
3m-Tolylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1252694
4p-Tolylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1252667
54-Ethoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1252657
6Naphthalen-2-ylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1252652
7Pyridin-3-ylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1252655

(Data sourced from a study on related pyrrolo[3,2-c]pyridine derivatives nih.gov)

Functionalization of the Pyrrole and Pyridine Rings

Beyond the reactions at the C-3 iodo position, the pyrrole and pyridine rings themselves can be functionalized to further diversify the scaffold. nih.gov

Electrophilic Aromatic Substitution Potentials

The pyrrole ring is generally susceptible to electrophilic aromatic substitution due to its electron-rich character. The most likely position for electrophilic attack on the 7-methyl-1H-pyrrolo[3,2-c]pyridine scaffold, in the absence of the C-3 iodo substituent, would be the C-2 or C-3 positions of the pyrrole ring. However, with the C-3 position already occupied by iodine, electrophilic substitution would likely be directed to the C-2 position. The pyridine ring, being electron-deficient, is generally less reactive towards electrophilic substitution and requires harsh conditions. youtube.comyoutube.com When it does react, substitution typically occurs at the C-6 or C-4 positions. The presence of the methyl group at C-7 may have a modest activating effect on the pyridine ring through hyperconjugation. youtube.com

Modification of Halogenated Intermediates

Halogenated intermediates, such as 7-bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine, offer opportunities for sequential and regioselective cross-coupling reactions. wikipedia.org The differential reactivity of the C-I and C-Br bonds (C-I being more reactive in palladium-catalyzed couplings) allows for stepwise functionalization. For instance, a Suzuki or Sonogashira reaction could be performed selectively at the C-3 iodo position, followed by a second cross-coupling reaction at the C-7 bromo position under different conditions. This strategy enables the synthesis of trisubstituted pyrrolo[3,2-c]pyridines with diverse functionalities.

Strategies for Scaffold Diversification

The diversification of the this compound scaffold is primarily driven by the versatile palladium-catalyzed cross-coupling reactions at the C-3 position. The introduction of various aryl, heteroaryl, and alkynyl groups through Suzuki-Miyaura and Sonogashira couplings is a key strategy. nih.govnih.gov

Further diversification can be achieved by:

Functionalization of the introduced substituents: For example, an introduced aryl group can be further modified through nitration, halogenation, or other electrophilic substitution reactions. An alkynyl group can undergo click chemistry reactions or be reduced to an alkene or alkane.

N-functionalization of the pyrrole ring: The pyrrole nitrogen can be alkylated or arylated to introduce additional diversity and modulate the electronic properties of the ring system.

Sequential cross-coupling: As mentioned in section 3.2.2, for di-halogenated derivatives, a stepwise functionalization approach can be employed to introduce different groups at different positions.

Modification of the pyridine ring: While challenging, direct C-H functionalization of the pyridine ring is an emerging area that could provide novel derivatives. rsc.org

These strategies allow for the systematic exploration of the chemical space around the 1H-pyrrolo[3,2-c]pyridine core, which is of significant interest in medicinal chemistry for the development of new therapeutic agents. nih.govnih.govnih.gov

Introduction of Diverse Aryl and Heteroaryl Moieties

The introduction of aryl and heteroaryl substituents at the C-3 position of the 7-methyl-1H-pyrrolo[3,2-c]pyridine core is predominantly achieved via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a principal and highly effective method. nih.gov This reaction involves the coupling of the iodo-substituted pyrrolopyridine with an aryl or heteroaryl boronic acid or its corresponding ester. nih.govresearchgate.net The reactivity of the C-I bond is generally high, allowing for chemoselective coupling even in the presence of other less reactive halides, such as chlorine, on the heterocyclic core. nih.govntnu.no

Research on structurally related pyrrolopyridines demonstrates that these coupling reactions are tolerant of a wide range of functional groups on the boronic acid partner. nih.govnih.gov This allows for the synthesis of a diverse library of 3-aryl- and 3-heteroaryl-7-methyl-1H-pyrrolo[3,2-c]pyridine derivatives. The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, a base like potassium carbonate, and a solvent system often comprising an organic solvent like 1,4-dioxane and water. nih.govnih.gov Microwave-assisted protocols have also been shown to accelerate these transformations significantly. nih.govnih.gov

The choice of palladium catalyst and ligands can be critical for achieving high yields, especially with challenging substrates. nih.gov For instance, the use of specialized phosphine (B1218219) ligands can enhance catalyst performance and expand the substrate scope. nih.gov The successful Suzuki-Miyaura coupling of various arylboronic acids with a related 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold underscores the feasibility and efficiency of this strategy for functionalizing the pyrrolopyridine core. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Related Pyrrolopyridine Scaffolds This table presents data from analogous reactions on similar heterocyclic cores to illustrate the expected reactivity of this compound.

Halide Substrate Boronic Acid/Ester Catalyst/Ligand Base Conditions Product Yield Reference
6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine m-Tolylboronic acid Pd(PPh₃)₄ K₂CO₃ 1,4-Dioxane/H₂O, 125 °C, 26 min (MW) 6-(m-Tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 94% nih.gov
4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine Phenylboronic acid Pd₂(dba)₃ K₂CO₃ 1,4-Dioxane/H₂O, 100 °C, 30 min 4-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine Not specified nih.gov
4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine 4-Methoxyphenylboronic acid Pd₂(dba)₃ K₂CO₃ 1,4-Dioxane/H₂O, 100 °C, 30 min 4-Chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine Not specified nih.gov
3-Iodo-2-phenylimidazo[1,2-a]pyridine Thiophene-2-boronic acid Pd(PPh₃)₄ Na₂CO₃ DME, Reflux, 1h 2-Phenyl-3-(thiophen-2-yl)imidazo[1,2-a]pyridine 85% researchgate.net

Modification of Alkyl and Heterocyclic Substituents

Beyond aryl groups, the this compound scaffold can be functionalized with a variety of alkyl and heterocyclic substituents through several powerful synthetic methods.

The Sonogashira coupling reaction is a key strategy for introducing alkynyl groups, which are versatile intermediates for further modifications. researchgate.net This palladium and copper co-catalyzed reaction couples the iodo-pyrrolopyridine with a terminal alkyne. bepls.com The reaction is known for its mild conditions and tolerance of numerous functional groups, enabling the synthesis of derivatives bearing alcohols, ethers, and amides. soton.ac.uk These resulting 3-alkynyl-pyrrolopyridines can be subsequently hydrogenated to yield alkyl substituents or used in cycloaddition reactions to form various heterocyclic rings.

The Buchwald-Hartwig amination provides a direct route to C-N bond formation, allowing for the introduction of a wide range of nitrogen-based substituents, including alkylamines, arylamines, and N-heterocycles. wikipedia.orgnih.gov This palladium-catalyzed reaction has proven effective for the amination of halo-azaindoles, which are structurally analogous to pyrrolo[3,2-c]pyridines. mit.edumit.edu The reaction typically employs a palladium precatalyst and a specialized phosphine ligand, such as tBuDavePhos or RuPhos, with a base like sodium tert-butoxide. mit.edunih.gov The method is highly chemoselective and can be performed on unprotected N-H azaindoles, highlighting its utility for the direct functionalization of the this compound core. mit.edu

Direct alkylation using alkyl halides can also be a route for modification, although chemoselectivity between N-alkylation and O/C-alkylation can be a challenge in related heterocyclic systems and often depends on the specific substrate and reaction conditions. acs.org For C-alkylation at the iodo-position, cross-coupling reactions are generally more reliable and widely used.

Table 2: Representative Cross-Coupling Reactions for Alkyl and Heterocyclic Substituent Introduction This table presents data from analogous reactions on similar heterocyclic cores to illustrate the expected reactivity of this compound.

Reaction Type Halide Substrate Coupling Partner Catalyst/Ligand Base Conditions Product Yield Reference
Sonogashira 5-Bromo-3-fluoro-2-cyanopyridine Propargyl alcohol Pd(PPh₃)₄ / CuI Et₃N THF, rt, 16h 6-(3-Hydroxyprop-1-yn-1-yl)-3-fluoropicolinonitrile 90% soton.ac.uk
Sonogashira 4-Iodo-1-phenylsulfonyl-5-trifluoroacetamidoindazole Phenylacetylene PdCl₂(PPh₃)₂ / CuI Et₃N DMF, 80 °C, 3h 7-Phenyl-3,6-dihydropyrrolo[3,2-e]indazole derivative High researchgate.net
Buchwald-Hartwig 4-Bromo-1-tritylpyrazole Benzylamine Pd(dba)₂ / tBuDavePhos NaOtBu Toluene, 110 °C, 16h 4-(Benzylamino)-1-tritylpyrazole 88% nih.gov
Buchwald-Hartwig 4-Iodo-1H-pyrrolo[2,3-b]pyridine Morpholine Pd precatalyst / BrettPhos K₃PO₄ Dioxane, 100 °C, 24h 4-Morpholino-1H-pyrrolo[2,3-b]pyridine 92% mit.edu

Computational and Theoretical Investigations of 1h Pyrrolo 3,2 C Pyridine Derivatives

Quantum Chemical Calculations

No specific studies detailing the quantum chemical calculations for 3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine were identified. Such calculations are crucial for understanding the fundamental electronic properties of a molecule.

There is no available data on the electronic structure analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for this compound. This information is essential for predicting a compound's chemical reactivity and its potential as an electron donor or acceptor.

Specific reactivity predictions for the aromatic electrophilic substitution of this compound are not documented in the available literature. While general methods for predicting such reactions on heteroaromatic systems exist, they have not been explicitly applied to this particular compound. amazonaws.com

Molecular Modeling and Docking Studies

While molecular modeling and docking studies are prevalent for various biologically active molecules, specific research applying these techniques to this compound is not found in the public domain.

No studies predicting the interaction of this compound with specific biological targets were identified. However, related research on other 1H-pyrrolo[3,2-c]pyridine derivatives has shown their potential as inhibitors of certain kinases, with molecular docking used to rationalize their activity. For instance, a different derivative was shown to interact with the colchicine-binding site of tubulin. nih.govsemanticscholar.org This suggests that the 1H-pyrrolo[3,2-c]pyridine core can serve as a scaffold for targeting specific protein active sites.

A detailed conformational analysis of this compound is not available in the reviewed literature. Such an analysis would be important for understanding the three-dimensional shapes the molecule can adopt, which influences its interaction with biological targets.

Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of 3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine, distinct signals are expected for each of the non-equivalent protons in the molecule. The methyl group protons at the 7-position would likely appear as a singlet in the upfield region of the spectrum. The protons on the pyrrole (B145914) and pyridine (B92270) rings will exhibit characteristic chemical shifts and coupling patterns based on their electronic environment and proximity to other protons. For instance, derivatives of 1H-pyrrolo[3,2-c]pyridine have shown characteristic signals for the pyrrole ring protons. nih.gov

The ¹³C NMR spectrum provides complementary information by showing a signal for each unique carbon atom. The carbon of the methyl group would resonate at a high field. The introduction of an iodine atom at the 3-position is expected to significantly influence the chemical shift of the directly attached carbon atom due to the heavy atom effect. The chemical shifts of the carbons in the fused pyrrole and pyridine rings would be consistent with those observed for similar heterocyclic systems. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from related 1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H on N1Singlet, broad-
H2Singlet~125-130
C3-~80-90
H4Doublet~115-120
H6Doublet~135-140
C7-~145-150
CH₃ at C7Singlet~20-25
C-bridgehead 1-~120-125
C-bridgehead 2-~140-145

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide information about its elemental composition through high-resolution mass spectrometry (HRMS).

For this compound, the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to the mass of the entire molecule. The isotopic pattern of this peak would be characteristic, showing the presence of iodine. HRMS would allow for the determination of the exact mass of the molecular ion with high precision. This precise mass measurement is used to confirm the elemental formula of the compound, as seen in studies of various 1H-pyrrolo[3,2-c]pyridine derivatives where HRMS is used to confirm the calculated molecular formula. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₈H₇IN₂
Molecular Weight (Monoisotopic)257.9654 g/mol
Expected [M+H]⁺ (HRMS)258.9732

X-ray Crystallography for Structural Elucidation and Binding Mode Analysis

While a specific crystal structure for this compound is not publicly available, X-ray crystallography has been instrumental in characterizing related heterocyclic systems. For instance, the technique has been used to determine the molecular structure of pyrrolo[1,2-b]pyridazine derivatives, revealing details about their planar conformation and intermolecular interactions, such as π-π stacking. scispace.com In medicinal chemistry, X-ray crystallography is also vital for analyzing the binding mode of small molecule inhibitors to their protein targets, providing crucial insights for structure-based drug design.

In Vitro Biological Activities and Pharmacological Target Identification of 1h Pyrrolo 3,2 C Pyridine Derivatives

Mitotic Kinase Inhibition

There is no available information regarding the direct inhibitory activity of 3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine against mitotic kinases.

FMS Kinase Inhibition

Similarly, the potential for this compound to act as an FMS kinase inhibitor has not been explored in published research.

In Vitro Enzymatic Inhibition Studies

No data from in vitro enzymatic inhibition studies of this compound against FMS kinase is publicly available.

Antiproliferative Activity against Cancer Cell Lines (e.g., Ovarian, Prostate, Breast)

A notable derivative from a series of synthesized pyrrolo[3,2-c]pyridines, identified as compound 1r , has demonstrated significant antiproliferative effects across a panel of human cancer cell lines. nih.gov This compound was tested against six ovarian, two prostate, and five breast cancer cell lines, showing potent activity with IC₅₀ values generally in the sub-micromolar to low micromolar range. nih.gov The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for compound 1r ranged from 0.15 to 1.78 µM across these cell lines. nih.gov Furthermore, this compound exhibited a degree of selectivity for cancer cells over normal fibroblast cells. nih.gov

Another distinct series of 1H-pyrrolo[3,2-c]pyridine derivatives was designed as inhibitors of the colchicine-binding site on tubulin. nih.govbiosynth.com Within this series, compound 10t emerged as a highly potent agent against several cancer cell lines. It displayed strong antiproliferative activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cells, with IC₅₀ values of 0.12, 0.15, and 0.21 µM, respectively. nih.govbiosynth.com

Table 1: Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives

Compound Cancer Cell Line IC₅₀ (µM) Source
1r Ovarian, Prostate, Breast 0.15 - 1.78 nih.gov
10t HeLa (Cervical) 0.12 nih.govbiosynth.com
10t SGC-7901 (Gastric) 0.15 nih.govbiosynth.com
10t MCF-7 (Breast) 0.21 nih.govbiosynth.com

Immunomodulatory Effects on Bone Marrow-Derived Macrophages (BMDM)

The therapeutic potential of 1H-pyrrolo[3,2-c]pyridine derivatives extends to immunomodulation. The previously mentioned compound 1r was also evaluated for its effect on bone marrow-derived macrophages (BMDM). nih.gov Macrophages are key cells in the immune system and are implicated in inflammatory diseases and cancer. Compound 1r was found to have a potent anti-inflammatory effect, with an IC₅₀ value of 84 nM against BMDM. nih.gov This activity was more potent than the lead compound it was compared against, KIST101029, which had an IC₅₀ of 195 nM. nih.gov This suggests that the pyrrolo[3,2-c]pyridine scaffold is a promising candidate for developing agents to treat inflammatory conditions like rheumatoid arthritis. nih.gov

Tubulin Binding and Microtubule Dynamics Modulation

A primary mechanism through which certain 1H-pyrrolo[3,2-c]pyridine derivatives exert their anticancer effects is by targeting microtubules. nih.govbiosynth.com Microtubules are crucial components of the cell's cytoskeleton, playing a vital role in cell division, structure, and transport. nih.govnih.gov Agents that interfere with microtubule dynamics can halt the cell cycle and induce apoptosis (programmed cell death), making them effective anticancer drugs. uni.lu

Colchicine-Binding Site Inhibition

Several derivatives of 1H-pyrrolo[3,2-c]pyridine have been specifically designed to act as inhibitors of the colchicine-binding site on β-tubulin. nih.govbiosynth.comrsc.org The colchicine (B1669291) site is a key target for drugs that destabilize microtubules. uni.lu Molecular modeling studies have suggested that compound 10t binds to this site, forming hydrogen bonds with specific amino acid residues, namely Thrα179 and Asnβ349. nih.govbiosynth.com The docking score for 10t indicated a strong binding affinity, potentially explaining its potent antiproliferative activities. nih.gov

In Vitro Tubulin Polymerization Assays

The binding of these compounds to tubulin directly impacts its ability to polymerize into microtubules. uni.luamadischem.comsigmaaldrich.com In vitro tubulin polymerization assays are used to measure this effect. uni.lu For compound 10t , these experiments demonstrated a potent inhibition of tubulin polymerization at concentrations of 3 µM and 5 µM. nih.govbiosynth.comrsc.org This inhibition of microtubule formation disrupts the dynamic equilibrium of the microtubule network, which is essential for proper cellular function, particularly during mitosis. nih.govnih.gov

Immunostaining for Microtubule Disruption

The cellular consequence of tubulin polymerization inhibition is the disruption of the microtubule network. This can be visualized using techniques like immunostaining. nih.gov Studies on HeLa cells treated with compound 10t revealed a significant disruption of microtubule dynamics at a concentration of just 0.12 µM. nih.govbiosynth.comrsc.org This disruption leads to cell cycle arrest in the G2/M phase, preventing the cells from completing mitosis and ultimately triggering apoptosis. nih.govbiosynth.com

Other Investigated In Vitro Biological Activities of Related Pyrrolopyridine Scaffolds

The pyrrolopyridine scaffold is a versatile platform that has been incorporated into molecules targeting a range of biological processes beyond tubulin inhibition.

Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of various kinases. For instance, they have been developed as inhibitors of Janus kinases (JAKs), which are involved in immune responses, making them potential treatments for autoimmune diseases. nih.gov Other derivatives of this scaffold have been identified as inhibitors of Fibroblast Growth Factor Receptor (FGFR), a target in cancer therapy. rsc.org Additionally, research has explored their potential as inhibitors of Traf2 and Nck-interacting kinase (TNIK) for colorectal cancer. nih.gov

The 1H-pyrrolo[3,2-c]pyridine scaffold itself has been utilized to create inhibitors of Monopolar Spindle 1 (MPS1) kinase, a crucial component of the spindle assembly checkpoint that is often overexpressed in cancers. epa.gov Furthermore, pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase, which is over-expressed in several cancers and inflammatory disorders. nih.govapextraders.co.kr

The broader class of pyrrole-containing compounds, which includes the pyrrolopyridines, is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active molecules, including approved drugs for treating cancer and viral infections.

Fibroblast Growth Factor Receptor (FGFR) Inhibition (as observed in 1H-pyrrolo[2,3-b]pyridine scaffold)

While the 1H-pyrrolo[3,2-c]pyridine scaffold has primarily been explored for its tubulin and FMS kinase inhibitory activities, the closely related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has been extensively studied for its ability to inhibit Fibroblast Growth Factor Receptors (FGFRs). rsc.orgnih.govuq.edu.aursc.org The FGF/FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis, and its aberrant activation is a known driver in various cancers. rsc.orgnih.govuq.edu.au

Researchers have designed and synthesized series of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors. rsc.orgnih.govuq.edu.au These compounds are designed to bind to the ATP-binding site of the FGFR kinase domain, thereby blocking its signaling activity. rsc.org

One such study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activity against FGFR1, 2, and 3. rsc.orgnih.govuq.edu.au Among these, compound 4h demonstrated particularly strong inhibitory activity against FGFR1, 2, and 3, with IC₅₀ values in the low nanomolar range. rsc.orgnih.govuq.edu.aursc.org In vitro studies showed that 4h could inhibit the proliferation of breast cancer cells, induce apoptosis, and hinder cell migration and invasion. rsc.orgnih.govuq.edu.au

Table 3: FGFR Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivative 4h

FGFR Isoform IC₅₀ (nM)
FGFR1 7 rsc.orgnih.govuq.edu.aursc.org
FGFR2 9 rsc.orgnih.govuq.edu.aursc.org
FGFR3 25 rsc.orgnih.govuq.edu.aursc.org
FGFR4 712 rsc.orgnih.govuq.edu.aursc.org

IC₅₀: The half maximal inhibitory concentration.

The structure-activity relationship studies of these 1H-pyrrolo[2,3-b]pyridine derivatives have provided valuable insights for the design of more potent and selective FGFR inhibitors. rsc.org The success of the 1H-pyrrolo[2,3-b]pyridine scaffold as an FGFR inhibitor suggests that the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold could also be a promising starting point for the development of novel FGFR inhibitors.

Structure Activity Relationship Sar Studies of 1h Pyrrolo 3,2 C Pyridine Derivatives in Vitro Focus

Impact of Substituents at the Pyrrole (B145914) Ring (e.g., C-2, N-1) on Potency and Selectivity

Modifications to the pyrrole ring of the 1H-pyrrolo[3,2-c]pyridine scaffold have been shown to be a key determinant of biological activity. Studies focusing on FMS kinase inhibition have revealed important insights into the role of substituents at the N-1 position. nih.gov

Specifically, the nature of the aryl group attached to the N-1 nitrogen atom significantly influences potency. Research comparing para-disubstituted versus meta-disubstituted phenyl rings at this position showed a clear trend. For instance, compounds with para-disubstitution (like 1a, 1c, and 1h in the study) were consistently more potent FMS kinase inhibitors than their corresponding meta-disubstituted counterparts (1b, 1d, and 1i). nih.gov This suggests that the spatial arrangement and electronic properties of substituents on this N-1 aryl ring are critical for optimal interaction with the target enzyme.

In a different series of derivatives designed as antiproliferative agents against melanoma, the N-1 position was also a focal point for modification. nih.gov The introduction of various aryl groups was explored to understand their effect on potency, highlighting the N-1 position as a primary site for SAR exploration. nih.govnih.gov

Compound IDN-1 Phenyl Substitution PositionFMS Kinase IC₅₀ (nM)Reference
1apara110 nih.gov
1bmeta>10000 nih.gov
1cpara100 nih.gov
1dmeta320 nih.gov
1hpara120 nih.gov
1imeta>10000 nih.gov

Influence of Substituents at the Pyridine (B92270) Ring (e.g., C-6, C-7) on Activity Profiles

Substitutions on the pyridine portion of the 1H-pyrrolo[3,2-c]pyridine core are equally critical in defining the activity profile of these derivatives. A systematic investigation into a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, designed as colchicine-binding site inhibitors, has provided a clear SAR summary for the C-6 position. semanticscholar.org

The general findings indicate that the nature of the aryl group at C-6 dictates the antiproliferative activity against cancer cell lines like HeLa, SGC-7901, and MCF-7. semanticscholar.orgnih.gov The following trends were observed:

Electron-Donating Groups (EDGs): The introduction of EDGs, such as a methyl (-CH₃) or methoxy (B1213986) (-OCH₃) group, at the para-position of the C-6 phenyl ring led to an increase in antiproliferative activity. semanticscholar.org

Electron-Withdrawing Groups (EWGs): Conversely, placing EWGs like fluorine (-F), chlorine (-Cl), or a nitro group (-NO₂) at the para-position of the C-6 phenyl ring resulted in decreased activity. semanticscholar.org

Positional Isomerism: For EDGs, the position on the phenyl ring mattered. The order of potency was generally ortho- < meta- < para-. This was demonstrated by comparing the activities of tolyl-substituted compounds (10b < 10c < 10d) and methoxy-substituted compounds (10f < 10g < 10h). semanticscholar.org

Heterocyclic Rings: Replacing the phenyl or substituted-phenyl ring at C-6 with larger or different aromatic systems, such as naphthyl or thienyl, was also explored. The most potent compound in the series, 10t, featured an indolyl moiety at the C-6 position, which yielded IC₅₀ values in the nanomolar range (0.12-0.21 µM). semanticscholar.orgnih.gov

These results strongly suggest that EDGs at the para-position of the C-6 aryl group are favorable for this class of compounds' antiproliferative effects. semanticscholar.org

Compound IDC-6 Substituent (B-ring)Substitution TypeIC₅₀ HeLa (µM)IC₅₀ SGC-7901 (µM)IC₅₀ MCF-7 (µM)Reference
10d4-methylphenylEDG (para)1.5 ± 0.312.9 ± 0.443.5 ± 0.62 semanticscholar.org
10h4-methoxyphenylEDG (para)0.98 ± 0.151.8 ± 0.262.1 ± 0.33 semanticscholar.org
10l4-fluorophenylEWG (para)3.2 ± 0.534.5 ± 0.685.8 ± 0.75 semanticscholar.org
10m4-chlorophenylEWG (para)4.1 ± 0.665.3 ± 0.716.2 ± 0.84 semanticscholar.org
10tIndolylHeterocycle0.12 ± 0.020.15 ± 0.040.21 ± 0.05 semanticscholar.org

Rational Design Principles for Enhancing In Vitro Efficacy and Selectivity

A key rational design strategy for this class of compounds involves using the 1H-pyrrolo[3,2-c]pyridine scaffold as a rigid structural constraint. semanticscholar.orgnih.gov Researchers have successfully employed this scaffold to mimic and lock the bioactive conformation of known microtubule inhibitors like Combretastatin A-4 (CA-4). nih.gov

CA-4 contains a cis-olefin bond that connects two aryl rings (A- and B-rings). Its activity is dependent on this specific cis-configuration, but the bond can isomerize to the inactive trans-form. To overcome this liability, one design principle is to replace the flexible olefin linker with a rigid heterocyclic system. The 1H-pyrrolo[3,2-c]pyridine core serves this purpose effectively, acting as a "configurational lock". semanticscholar.orgnih.gov

In one such design, the 3,4,5-trimethoxyphenyl group (the A-ring of CA-4) was attached to the N-1 position of the pyrrole, while various aryl groups (B-rings) were placed at the C-6 position of the pyridine ring. This approach successfully created a series of potent tubulin polymerization inhibitors, validating the design principle that using the rigid 1H-pyrrolo[3,2-c]pyridine scaffold is an effective strategy to maintain and enhance potent antiproliferative activity. semanticscholar.orgnih.gov The most potent compound from this work, 10t, demonstrated IC₅₀ values ranging from 0.12 to 0.21 µM against three different cancer cell lines. nih.gov

Furthermore, in the development of FMS kinase inhibitors, selectivity is a major goal. Compound 1r from a tested series showed promising selectivity for FMS kinase over a panel of 40 other kinases. nih.gov This selectivity arises from the specific combination of a 4-chloro-3-methoxyphenyl group on the terminal amide and a 3-trifluoromethylphenyl group at the N-1 position of the pyrrolo[3,2-c]pyridine core. nih.gov This highlights the principle of fine-tuning substituents on both ends of the molecule to achieve target selectivity.

Elucidation of Key Pharmacophoric Elements and Binding Interactions

Understanding the key pharmacophoric elements and their binding interactions within the target protein is fundamental to rational drug design. For 1H-pyrrolo[3,2-c]pyridine derivatives acting as colchicine-site tubulin inhibitors, molecular modeling studies have provided significant insights. nih.gov

The essential pharmacophore consists of three main components:

The A-ring: A 3,4,5-trimethoxyphenyl group, attached at N-1, which is known to occupy a key pocket in the colchicine (B1669291) binding site of tubulin.

The B-ring: An aryl or heteroaryl group at the C-6 position.

The Heterocyclic Core: The rigid 1H-pyrrolo[3,2-c]pyridine scaffold that holds the A- and B-rings in a specific, favorable orientation for binding.

Molecular docking studies of the highly potent compound 10t into the colchicine-binding site of tubulin revealed specific interactions. The model suggests that the molecule forms hydrogen bonds with key amino acid residues, including Thrα179 and Asnβ349. nih.gov These interactions help to anchor the inhibitor within the binding pocket, leading to the disruption of microtubule dynamics and potent inhibition of tubulin polymerization. nih.govtandfonline.com

For FMS kinase inhibitors, the pharmacophore involves a diarylamide or diarylurea structure built upon the 1H-pyrrolo[3,2-c]pyridine scaffold. nih.gov The central pyrrolopyridine core, an N-1 substituted aryl ring, and a terminal substituted benzamide (B126) moiety are the key elements. The selectivity of compound 1r for FMS kinase suggests that the specific pattern of substituents (3-trifluoromethylphenyl at N-1 and 4-chloro-3-methoxyphenyl on the amide) creates a complementary fit to the FMS kinase active site that is not replicated in other kinases like FLT3 or c-MET. nih.gov

Medicinal Chemistry Applications and Drug Discovery Potential

1H-Pyrrolo[3,2-c]pyridine as a Privileged Scaffold in Drug Design

The 1H-pyrrolo[3,2-c]pyridine framework, a type of azaindole, is widely recognized as a privileged scaffold in the field of drug design. nih.gov Privileged scaffolds are molecular structures that are capable of binding to multiple biological targets, making them highly valuable starting points for the development of new drugs. Azaindoles are bioisosteres of naturally occurring indole (B1671886) and purine (B94841) systems, meaning they have similar shapes and electronic properties which allow them to mimic the interactions of these native structures with proteins. nih.govpharmablock.com

The key feature of an azaindole is the replacement of a carbon-hydrogen group in the indole's benzene (B151609) ring with a nitrogen atom. nih.gov This substitution introduces a hydrogen bond acceptor and alters the molecule's electronic distribution, which can lead to significant improvements in its pharmacological profile. These changes can enhance binding affinity to the target protein, improve selectivity over other proteins, and favorably modulate properties like solubility and metabolic stability. nih.govpharmablock.com The 1H-pyrrolo[3,2-c]pyridine scaffold, specifically, offers multiple positions for chemical modification. The presence of the 3-iodo and 7-methyl groups in the title compound, 3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine, provides versatile chemical handles for medicinal chemists to synthesize a diverse library of compounds for screening and optimization.

Development of Kinase Inhibitors for Oncological Research

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their malfunction is a common driver of cancer growth and proliferation. jst.go.jp As a result, designing small molecules to inhibit specific kinases is a major strategy in modern oncology research. The azaindole scaffold has proven to be particularly effective for this purpose, as it can mimic the adenine (B156593) portion of ATP and bind to the enzyme's ATP-binding site, known as the hinge region. pharmablock.comjst.go.jpchemicalbook.com

The 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully used to create potent and selective kinase inhibitors. A notable example is the development of inhibitors for Monopolar Spindle 1 (MPS1), a protein kinase that is overexpressed in many human cancers and plays a key role in cell division. acs.orgnih.gov Researchers have reported the discovery and optimization of MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]pyridine core, achieved through a structure-based design approach. acs.orgnih.gov Furthermore, the broader azaindole framework, including 1H-pyrrolo[3,2-c]pyridine's isomer 7-azaindole (B17877), has been used to develop inhibitors against a range of other cancer-relevant kinases, such as:

B-RAF kinase (Vemurafenib) chemicalbook.comjst.go.jp

Aurora kinases nih.gov

c-Met kinase nih.gov

The this compound derivative serves as a key intermediate in these efforts. The iodine atom at the C3 position is particularly useful as it allows for the introduction of various functional groups via well-established chemical reactions, enabling the exploration of structure-activity relationships (SAR) to improve potency and selectivity. nih.gov

Target Kinase FamilyExample(s)Scaffold TypeReference(s)
Cell Cycle KinasesMonopolar Spindle 1 (MPS1), Aurora Kinases1H-Pyrrolo[3,2-c]pyridine, 7-Azaindole nih.govacs.orgnih.gov
Receptor Tyrosine Kinasesc-Met4-Azaindole nih.gov
Serine/Threonine KinasesB-RAF7-Azaindole chemicalbook.comjst.go.jp

Utility in Investigating Biological Pathways

The creation of potent and selective inhibitors based on the this compound scaffold provides powerful chemical tools for basic research. These molecules allow scientists to probe the function of specific enzymes within complex biological systems. By selectively blocking the activity of a single kinase, researchers can observe the downstream consequences and thereby decipher the kinase's role in cellular signaling pathways. nih.gov

For instance, the development of CCT251455, a potent and selective MPS1 inhibitor derived from the 1H-pyrrolo[3,2-c]pyridine scaffold, has been instrumental in studying the spindle assembly checkpoint, a critical process for ensuring proper chromosome segregation during cell division. nih.govacs.org Use of this compound in cellular and animal models helps to validate MPS1 as a therapeutic target for cancers characterized by chromosomal instability. nih.govacs.org Such specific inhibitors are crucial for elucidating the therapeutic potential of targeting a particular kinase before advancing to more extensive drug development programs. nih.gov

Design of Azaindole-Based Therapeutic Agents

The therapeutic utility of the 1H-pyrrolo[3,2-c]pyridine scaffold extends beyond kinase inhibition. Its favorable drug-like properties have made it an attractive core for developing other classes of therapeutic agents. nih.gov

Recent research has focused on designing derivatives of 1H-pyrrolo[3,2-c]pyridine that act as colchicine-binding site inhibitors. tandfonline.comnih.gov These compounds disrupt the dynamics of tubulin, a key component of the cellular cytoskeleton, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. tandfonline.comsemanticscholar.org One study reported a series of these derivatives with potent antitumor activities against several cancer cell lines, with one of the most active compounds showing efficacy at nanomolar concentrations. semanticscholar.org

In another line of research, new diarylureas and diarylamides featuring the 1H-pyrrolo[3,2-c]pyridine scaffold were synthesized and showed significant antiproliferative activity against various melanoma cell lines, in some cases exceeding the potency of approved drugs like Sorafenib and Vemurafenib. nih.gov These examples highlight the versatility of the this compound building block in generating a wide range of biologically active molecules for treating proliferative diseases.

Therapeutic ApproachTargetScaffoldReference(s)
Microtubule DisruptionColchicine-binding site of tubulin1H-Pyrrolo[3,2-c]pyridine tandfonline.comnih.govsemanticscholar.org
Antiproliferative AgentsNot specified (general cytotoxicity)1H-Pyrrolo[3,2-c]pyridine nih.gov

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for 3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine and its analogues?

  • Methodological Answer : A one-step cyano-to-pyrrolidine conversion using readily available starting materials (e.g., nitriles) under mild conditions can generate pyrrolo[3,2-c]pyridine scaffolds. For iodination, direct electrophilic substitution with iodine monochloride (ICl) in dichloromethane at 0°C–RT is effective, followed by purification via silica gel column chromatography (DCM/EA 1:1) . Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ as a catalyst in polar solvents (e.g., THF/DMF) enables functionalization at the 3-position, though yields may vary (20–60%) depending on steric/electronic factors .

Q. How can structural confirmation of this compound be achieved?

  • Methodological Answer : Combine 1H^1H/13C^{13}C NMR to identify proton environments and carbon frameworks, respectively. For iodine localization, 127I^{127}I-NMR or X-ray crystallography is critical. High-resolution mass spectrometry (HRMS) validates molecular weight with <3 ppm error. Crystallographic studies (e.g., single-crystal X-ray diffraction) resolve substituent positions and intermolecular interactions, such as π-stacking (3.44–3.83 Å) observed in related furo[3,2-c]pyridines .

Q. What in vitro assays are suitable for preliminary anticancer activity screening of this compound?

  • Methodological Answer : Use MTT assays on HeLa (cervical), SGC-7901 (gastric), and MCF-7 (breast) cancer cell lines at 24–72 hours. IC₅₀ values should be calculated using nonlinear regression. Compare results with colchicine-binding site inhibitors (e.g., combretastatin A-4) to assess microtubule disruption mechanisms .

Advanced Research Questions

Q. How can computational methods optimize this compound for CYP51 inhibition?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against sterol 14α-demethylase (CYP51) to identify key binding interactions (e.g., hydrogen bonds with heme iron). Follow with molecular dynamics simulations (GROMACS) to assess stability over 100 ns. Synthesize derivatives with electron-withdrawing groups (e.g., nitro) at the 7-position to enhance affinity, guided by QSAR models .

Q. What strategies resolve contradictory data in SAR studies of pyrrolo[3,2-c]pyridines?

  • Methodological Answer : For inconsistent activity trends, conduct competitive radioligand binding assays to confirm target engagement (e.g., CCR5 antagonism). Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Re-evaluate substituent effects via meta-analysis of structurally related compounds (e.g., thieno[3,2-c]pyridines), prioritizing steric parameters (e.g., Tolman cone angles) over electronic descriptors .

Q. How can regioselective functionalization of the pyrrolo[3,2-c]pyridine core be achieved?

  • Methodological Answer : Employ directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) at −78°C in THF to install substituents at the 4-position. For 7-methylation, use methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) under reflux. Monitor reaction progress via TLC and optimize using Design of Experiments (DoE) to balance yield and purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.